

The CHT Inhibitor ML352: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: ML352

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Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for the synthesis of acetylcholine (ACh), a crucial neurotransmitter in both the central and peripheral nervous systems. CHT facilitates the sodium-dependent uptake of choline into cholinergic nerve terminals, where it is subsequently acetylated by choline acetyltransferase (ChAT) to form ACh. Given its critical role in cholinergic signaling, CHT is a significant target for the development of novel therapeutics and research tools to modulate neurotransmission.

ML352 is a potent, selective, and noncompetitive inhibitor of CHT that serves as an invaluable tool for studying cholinergic biology.^[1] This technical guide provides an in-depth overview of the basic research applications of **ML352**, including its pharmacological profile, detailed experimental protocols for its use, and its mechanism of action.

Pharmacological Profile of ML352

ML352 was identified through a high-throughput screen as a novel, non-choline-based inhibitor of CHT.^[1] It exhibits high affinity for the transporter and excellent selectivity over other monoamine transporters and a wide range of receptors and ion channels.^[1]

Quantitative Data for ML352 Activity

The following tables summarize the key quantitative parameters defining the potency and selectivity of **ML352**.

Parameter	Species/System	Value	Reference
Ki (Choline Uptake Inhibition)	Human CHT (HEK293 cells)	92 ± 2.8 nM	[2]
Mouse Forebrain Synaptosomes	172 ± 12 nM	[2]	
Ki ([3H]HC-3 Binding Inhibition)	Human CHT (HEK293 cell membranes)	128.6 ± 15.3 nM	[2]
IC50 (Choline Uptake Inhibition)	Human CHT1	168.6 ± 49.4 nM	[3]

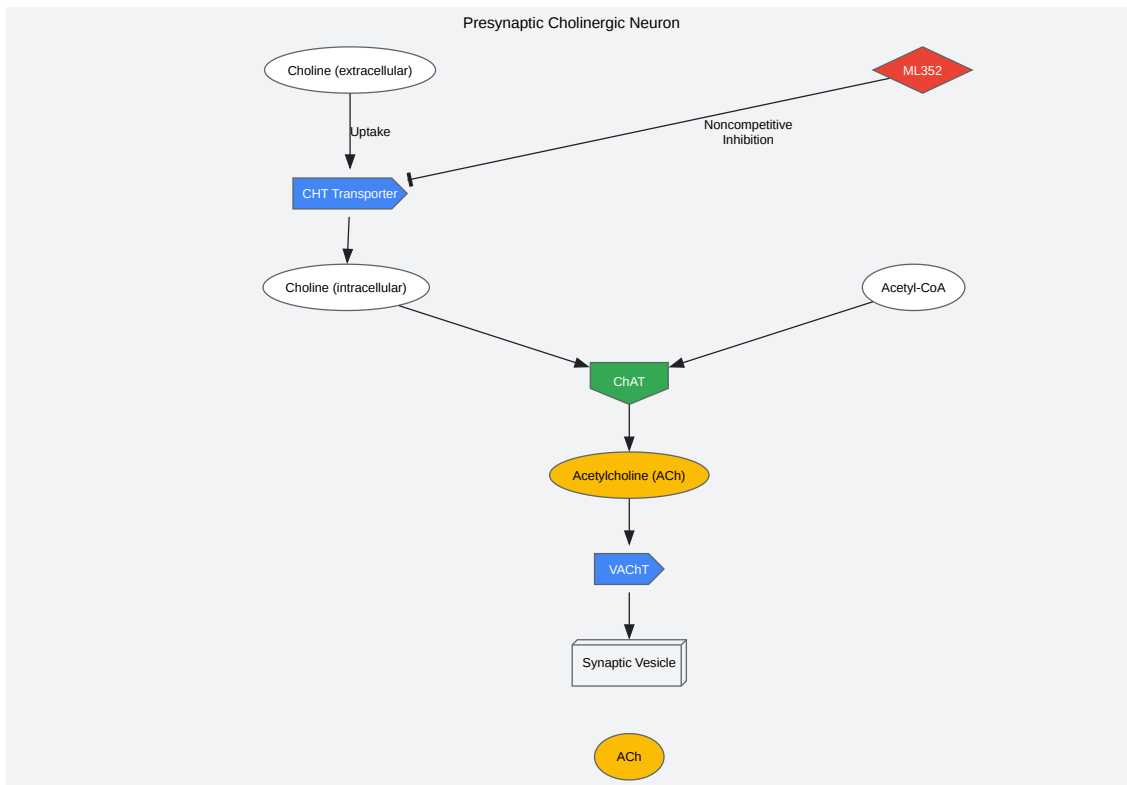
Table 1: Potency of **ML352** as a CHT Inhibitor.[2][3]

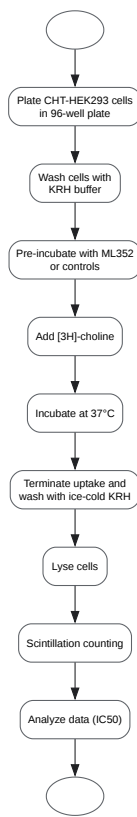
Transporter/Enzyme	Species/System	% Inhibition at 10 µM ML352	Reference
Dopamine Transporter (DAT)	Mouse Forebrain Synaptosomes	4	[2]
Serotonin Transporter (SERT)	Mouse Forebrain Synaptosomes	2	[2]
Norepinephrine Transporter (NET)	Mouse Forebrain Synaptosomes	12	[2]
Choline Acetyltransferase (ChAT)	Mouse Forebrain Extracts	No significant inhibition	[2]
Acetylcholinesterase (AChE)	Mouse Forebrain Extracts	No significant inhibition	[2]

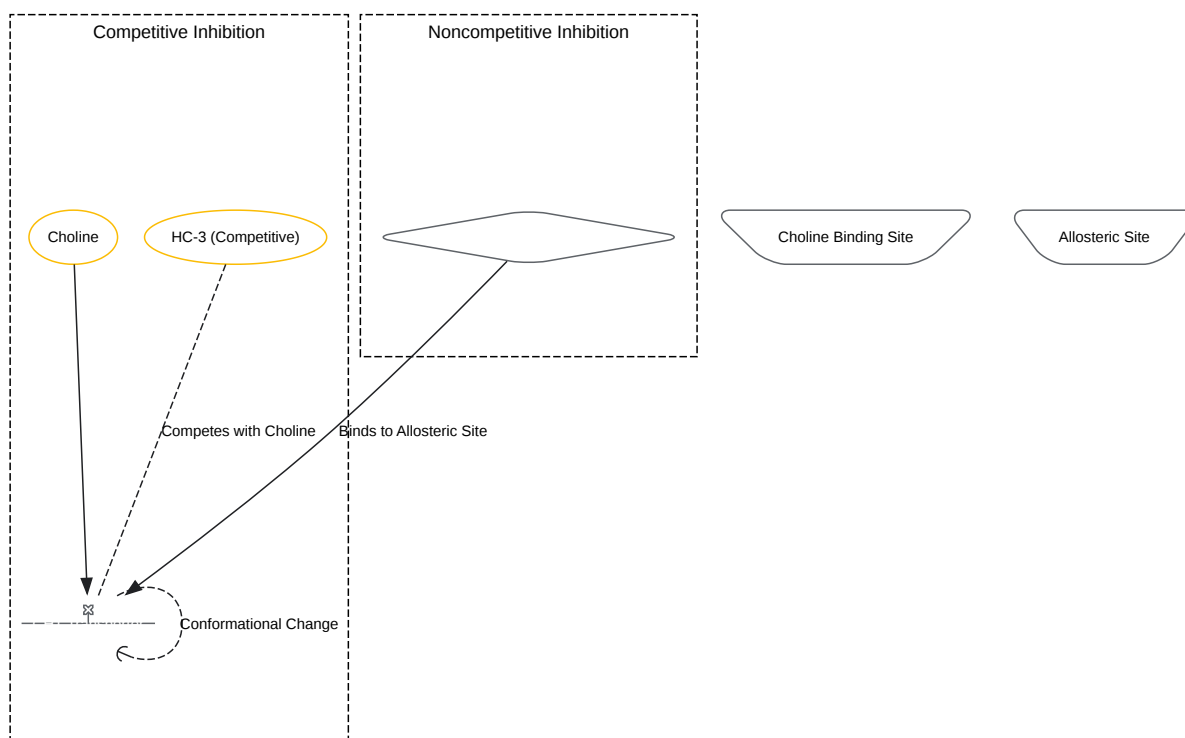
Table 2: Selectivity of **ML352**. [2]

Mechanism of Action: Noncompetitive Inhibition

A key feature of **ML352** is its noncompetitive mechanism of inhibition.^[1] Unlike the classic competitive CHT inhibitor hemicholinium-3 (HC-3), which competes with choline for the same binding site, **ML352** binds to an allosteric site on the transporter.^[1] This results in a reduction of the maximal transport velocity (V_{max}) of choline uptake without significantly affecting the Michaelis constant (K_m) for choline.^[2] This noncompetitive action is advantageous for in vivo studies, as its inhibitory effect is less susceptible to fluctuations in endogenous choline concentrations.^[1] Recent cryo-electron microscopy studies have revealed that **ML352** binds to an external surface of CHT1, stabilizing an inward-open conformation of the transporter and thereby inhibiting choline translocation.^[3]







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